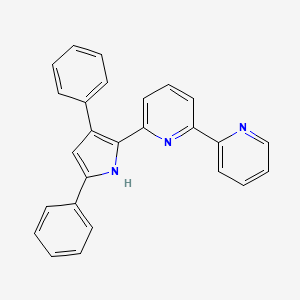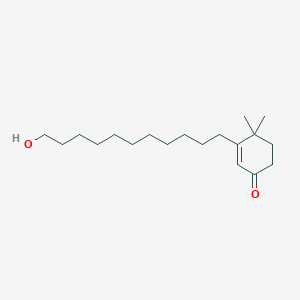
2-Cyclohexen-1-one, 3-(11-hydroxyundecyl)-4,4-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclohexen-1-one, 3-(11-hydroxyundecyl)-4,4-dimethyl- is an organic compound with a complex structure that includes a cyclohexenone ring substituted with a long hydroxyundecyl chain and two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 3-(11-hydroxyundecyl)-4,4-dimethyl- typically involves multiple steps, starting from readily available precursors
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as distillation and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclohexen-1-one, 3-(11-hydroxyundecyl)-4,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.
Reduction: The carbonyl group in the cyclohexenone ring can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Products include ketones and carboxylic acids.
Reduction: Alcohols are the primary products.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Cyclohexen-1-one, 3-(11-hydroxyundecyl)-4,4-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Cyclohexen-1-one, 3-(11-hydroxyundecyl)-4,4-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The hydroxyundecyl chain and dimethyl groups play crucial roles in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyclohexen-1-one, 3-(11-hydroxyundecyl)-: Lacks the dimethyl groups, resulting in different chemical properties and reactivity.
2-Cyclohexen-1-one, 3-(11-hydroxyundecyl)-4-methyl-: Contains only one methyl group, leading to variations in its biological activity and applications.
Uniqueness
2-Cyclohexen-1-one, 3-(11-hydroxyundecyl)-4,4-dimethyl- is unique due to the presence of both the hydroxyundecyl chain and the two methyl groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
210886-30-9 |
|---|---|
Molekularformel |
C19H34O2 |
Molekulargewicht |
294.5 g/mol |
IUPAC-Name |
3-(11-hydroxyundecyl)-4,4-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C19H34O2/c1-19(2)14-13-18(21)16-17(19)12-10-8-6-4-3-5-7-9-11-15-20/h16,20H,3-15H2,1-2H3 |
InChI-Schlüssel |
LSOFWHHAFIIHAA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(=O)C=C1CCCCCCCCCCCO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


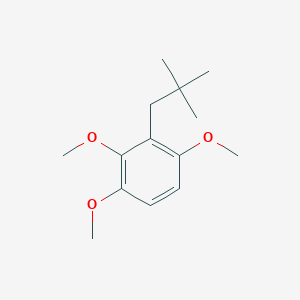
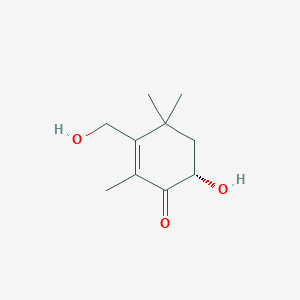
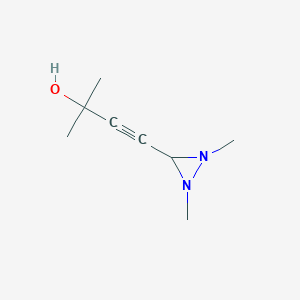
![Methyl 3-{3-[(Z)-(1-hydroxypyridin-2(1H)-ylidene)amino]propoxy}benzoate](/img/structure/B14247083.png)
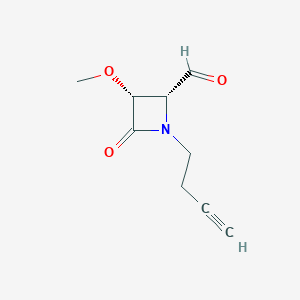
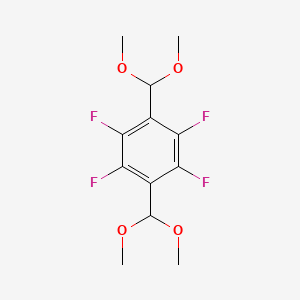

![1,4-Diazido-2,3-bis[(4-methylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B14247097.png)
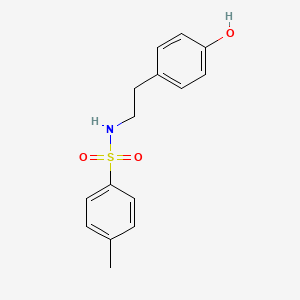
![3-(Nitromethylidene)tricyclo[2.2.1.0~2,6~]heptane](/img/structure/B14247104.png)
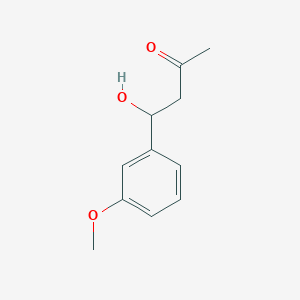
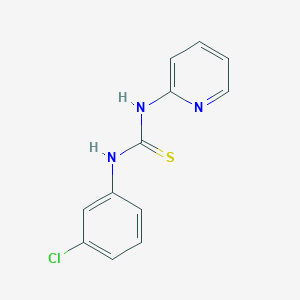
![1-[2-(Hydroxymethyl)phenyl]propan-1-one](/img/structure/B14247117.png)
